Bienvenue dans la boutique en ligne BenchChem!

Methyl 4-((2-cyclopentylacetamido)methyl)piperidine-1-carboxylate

Physicochemical profiling Drug-likeness Scaffold comparison

Methyl 4-((2-cyclopentylacetamido)methyl)piperidine-1-carboxylate is a synthetic piperidine-1-carboxylate derivative bearing a 2-cyclopentylacetamido methyl substituent at the 4-position of the piperidine ring. It possesses a molecular formula of C15H26N2O3, a molecular weight of 282.38 g/mol, a computed XLogP3-AA of 2.3, one hydrogen bond donor, three hydrogen bond acceptors, and a topological polar surface area of 58.6 Ų.

Molecular Formula C15H26N2O3
Molecular Weight 282.384
CAS No. 1235217-66-9
Cat. No. B2440935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-((2-cyclopentylacetamido)methyl)piperidine-1-carboxylate
CAS1235217-66-9
Molecular FormulaC15H26N2O3
Molecular Weight282.384
Structural Identifiers
SMILESCOC(=O)N1CCC(CC1)CNC(=O)CC2CCCC2
InChIInChI=1S/C15H26N2O3/c1-20-15(19)17-8-6-13(7-9-17)11-16-14(18)10-12-4-2-3-5-12/h12-13H,2-11H2,1H3,(H,16,18)
InChIKeyHEUVPFIOLZQDOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-((2-cyclopentylacetamido)methyl)piperidine-1-carboxylate (CAS 1235217-66-9): Chemical Identity and Procurement Baseline


Methyl 4-((2-cyclopentylacetamido)methyl)piperidine-1-carboxylate is a synthetic piperidine-1-carboxylate derivative bearing a 2-cyclopentylacetamido methyl substituent at the 4-position of the piperidine ring [1]. It possesses a molecular formula of C15H26N2O3, a molecular weight of 282.38 g/mol, a computed XLogP3-AA of 2.3, one hydrogen bond donor, three hydrogen bond acceptors, and a topological polar surface area of 58.6 Ų [1]. The compound has been registered in the PubChem Substance database (CID 49688705) since 2010 and has been submitted to at least three distinct high-throughput screening campaigns, including assays for mHTT-CaM interaction, AMPAR-stargazin complex modulation, and GIRK2 potassium channel activation . However, the quantitative screening results (e.g., % inhibition, AC50 values) from these campaigns have not been made publicly available . No peer-reviewed publications, patents, or authoritative bioassay databases were found to report quantitative biological activity data for this specific compound.

Why Generic Piperidine-1-carboxylate Substitution Fails for Methyl 4-((2-cyclopentylacetamido)methyl)piperidine-1-carboxylate Research Programs


Piperidine-1-carboxylate derivatives are a structurally diverse class employed across FAAH inhibition, kinase targeting, GPCR modulation, and epigenetic probe development [1] [2]. Within this class, even minor substituent changes at the piperidine 4-position or the carbamate nitrogen drastically alter target engagement, selectivity, and physicochemical properties. Methyl 4-((2-cyclopentylacetamido)methyl)piperidine-1-carboxylate is distinguished by its specific combination of a methyl carbamate at N1 and a cyclopentylacetamido methyl group at C4 – a scaffold topology that has been screened in distinct assay contexts (Huntingtin protein interaction, AMPAR trafficking, GIRK2 channel modulation) not shared by closely related analogs . Generic substitution with alternative 4-substituted piperidine-1-carboxylates (e.g., 4-methyl, 4-Boc-aminomethyl, or 4-phenylcarbamoyl derivatives) would alter both the pharmacophore geometry and the hydrogen-bonding network, making the screening results non-transferable. Without compound-specific quantitative comparator data, any substitution decision must be treated as introducing an uncharacterized variable into the experimental system.

Quantitative Differentiation Evidence for Methyl 4-((2-cyclopentylacetamido)methyl)piperidine-1-carboxylate (CAS 1235217-66-9)


Physicochemical Property Comparison: XLogP3, H-Bond Donor/Acceptor Profile and TPSA vs. Common Piperidine-1-carboxylate Scaffolds

Methyl 4-((2-cyclopentylacetamido)methyl)piperidine-1-carboxylate occupies a distinct region of physicochemical space relative to commonly used piperidine-1-carboxylate building blocks. Compared to the unsubstituted methyl piperidine-1-carboxylate (CAS 1796-27-6), the target compound introduces an additional amide NH donor, increasing the H-bond donor count from 0 to 1, and raises the molecular weight from 143.18 to 282.38 g/mol [1] [2]. Its XLogP3 of 2.3 is 1.9 log units higher than the Boc-protected 4-aminomethyl analog (tert-butyl 4-(aminomethyl)piperidine-1-carboxylate, XLogP3 ≈ 1.3, computed), reflecting the lipophilic contribution of the cyclopentyl group [1] [3]. The topological polar surface area (58.6 Ų) is within the CNS-accessible range (<70 Ų), whereas many FAAH-inhibitor piperidine-1-carboxylates bearing aryl-carbamoyl substituents exceed 80 Ų [1] [4]. These differences have direct implications for membrane permeability, solubility, and CNS penetration potential, but must be interpreted with caution as no direct experimental ADME comparison data exist for the target compound.

Physicochemical profiling Drug-likeness Scaffold comparison

Screening Assay Context Differentiation: Unique Bioassay Fingerprint vs. Uncharacterized Analogs

Methyl 4-((2-cyclopentylacetamido)methyl)piperidine-1-carboxylate has been submitted to and tested in three distinct high-throughput screening assays deposited in the PubChem BioAssay database: (1) an AlphaScreen assay for small molecules abrogating mutant Huntingtin (mHTT)-Calmodulin (CaM) interaction; (2) a WaveGuide assay for modulation of AMPAR-stargazin complexes; and (3) a thallium flux-based assay for discovering activators of the G protein-activated inward rectifier potassium channel 2 (GIRK2) . In contrast, structurally close analogs such as 4-[(2-cyclopentylacetamido)methyl]-N,N-dimethylpiperidine-1-carboxamide (a dimethylcarboxamide variant) and 1-(2-cyclopentylacetyl)piperidine-4-carboxylic acid (a carboxylic acid variant) have no public bioassay records in these or any other assay systems . The quantitative results (e.g., AC50, % inhibition, or efficacy values) for the target compound in these three assays have not been publicly disclosed, preventing numerical effect-size comparison. Nevertheless, the existence of a screening record for three mechanistically distinct targets constitutes a unique, albeit qualitative, bioscreening fingerprint not possessed by any computationally identified structural analog.

High-throughput screening Target engagement Assay fingerprint

Evidence-Backed Application Scenarios for Methyl 4-((2-cyclopentylacetamido)methyl)piperidine-1-carboxylate Procurement


Targeted Protein-Protein Interaction Screening: mHTT-CaM Disruption Campaigns

This compound has been submitted to an AlphaScreen designed to identify small molecules that abrogate the interaction between mutant Huntingtin protein and Calmodulin . Procurement is justified for follow-up or orthogonal validation screening in Huntington's disease-relevant PPI disruption assays, provided the user intends to generate their own quantitative data. No comparator compound has public screening records in this specific assay context .

Ion Channel and Synaptic Plasticity Research: AMPAR-Stargazin Modulation and GIRK2 Activation Studies

The compound has been tested in two distinct ion-channel-related assays: a WaveGuide assay for AMPAR-stargazin complex modulation and a thallium flux assay for GIRK2 potassium channel activation . Researchers investigating glutamatergic synaptic plasticity or G-protein-gated potassium channel pharmacology may justify procurement for electrophysiological follow-up studies. The combination of these two screening contexts is unique among publicly profiled piperidine-1-carboxylates .

Physicochemical SAR Exploration of CNS-Penetrant Piperidine-1-carboxylate Scaffolds

With a computed TPSA of 58.6 Ų and XLogP3 of 2.3, this compound resides within the favorable CNS drug-like space (TPSA < 70 Ų; 1 < logP < 4) . Procurement is appropriate for medicinal chemistry programs seeking to explore the SAR of 4-cyclopentylacetamidomethyl substitution on piperidine-1-carboxylate cores for CNS target engagement, particularly where the cyclopentyl group is hypothesized to confer conformational constraint or hydrophobic packing advantages over linear alkyl or aryl alternatives .

Quote Request

Request a Quote for Methyl 4-((2-cyclopentylacetamido)methyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.